molecular formula C17H13ClN2O2S B5516498 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide

Cat. No.: B5516498
M. Wt: 344.8 g/mol
InChI Key: HRNKTLRNFCSUDF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide is a useful research compound. Its molecular formula is C17H13ClN2O2S and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.0386265 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Bimetallic composite catalysts incorporating compounds with structures similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide have been developed for the synthesis of arylated furans and thiophenes in aqueous media. These catalysts enable the Suzuki reaction, facilitating the production of heterobiaryls containing furyl and thienyl rings, which are crucial for developing pharmaceuticals and materials with advanced properties (Bumagin et al., 2019).

Herbicidal Activity

Research on derivatives structurally related to this compound has shown significant herbicidal activities. These compounds serve as herbicidal inhibitors of photosystem II (PSII) electron transport, demonstrating the potential of thiazolyl and furyl acrylamides in agricultural applications to control weed growth effectively (Wang et al., 2004).

Antibacterial Properties

The synthesis of furan compounds incorporating elements of the chemical structure of this compound has yielded compounds with strong antibacterial activities against Staphylococcus aureus. This suggests a potential application in developing new antibacterial agents (Hirao et al., 1971).

Material Science

Polymer complexes involving molecules similar to this compound have been studied for their potential in creating new materials. These complexes are characterized for their structural, thermal, and electronic properties, indicating their usefulness in various applications, including electronics and drug delivery systems (El-Sonbati et al., 2018).

Safety and Hazards

Sigma-Aldrich provides “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide” as part of a collection of rare and unique chemicals to early discovery researchers . They do not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-4-1-3-12(9-13)10-15-11-19-17(23-15)20-16(21)7-6-14-5-2-8-22-14/h1-9,11H,10H2,(H,19,20,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNKTLRNFCSUDF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.